molecular formula C10H8N2O2 B7902401 2,5-Diacetyl-4-pyridinecarbonitrile

2,5-Diacetyl-4-pyridinecarbonitrile

Cat. No.: B7902401
M. Wt: 188.18 g/mol
InChI Key: BXFGMWHDEQFOFX-UHFFFAOYSA-N
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Description

2,5-Diacetyl-4-pyridinecarbonitrile (CAS: 344309-29-1, molecular formula: C₁₀H₈N₂O₂, molecular weight: 188.18 g/mol) is a pyridine derivative featuring two acetyl groups at the 2- and 5-positions and a cyano substituent at the 4-position . This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitution and cycloaddition reactions, while the acetyl groups contribute to its solubility in polar aprotic solvents. Its applications span pharmaceutical intermediates, coordination chemistry, and materials science, though specific uses are often proprietary or under investigation .

Properties

IUPAC Name

2,5-diacetylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6(13)9-5-12-10(7(2)14)3-8(9)4-11/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGMWHDEQFOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetyl-4-pyridinecarbonitrile typically involves the acetylation of 4-pyridinecarbonitrile. One common method includes the reaction of 4-pyridinecarbonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetyl-4-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding pyridinecarboxamides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyridinecarboxylic acids.

    Reduction: Pyridinecarboxamides.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2,5-Diacetyl-4-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diacetyl-4-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The cyano group in PYDA15 is more electron-withdrawing than the chloro group in PYDA13, enhancing electrophilicity at the 4-position. This difference influences reactivity in cross-coupling reactions .

Physicochemical Properties

Melting Points and Stability

Compound Melting Point (°C) Notes
PYDA15 Not reported Likely >200°C (inferred from analogs)
11a (thiazolo-pyrimidine) 243–246 High rigidity due to fused rings
11b (thiazolo-pyrimidine) 213–215 Lower mp due to planar 4-cyanobenzylidene
12 (quinazoline) 268–269 High thermal stability from fused core

Discussion :

  • Fused heterocyclic systems (e.g., compound 12) exhibit higher melting points (>260°C) due to extended π-conjugation and rigid structures .
  • The absence of fused rings in PYDA15 likely results in lower thermal stability compared to compound 12.

Reaction Yields and Conditions

Compound Synthetic Yield Key Reaction Conditions
PYDA15 Not reported Likely requires nitrile introduction
11a/11b 68% Reflux in Ac₂O/AcOH with NaOAc
12 57% 12h reflux in NaOEt/EtOH

Key Findings :

  • The lower yield of compound 12 (57%) versus 11a/b (68%) highlights challenges in synthesizing fused quinazoline systems compared to thiazolo-pyrimidines .

Spectral Data Comparison

Compound IR (CN stretch, cm⁻¹) NMR (Key Signals)
PYDA15 Not reported Not reported
11b 2,209 δ 8.01 (=CH), δ 7.41 (ArH, J=8.5 Hz)
12 2,220 δ 9.59 (NH, D₂O exchangeable)

Insights :

  • The CN stretch in 11b (2,209 cm⁻¹) aligns with typical nitrile absorptions, suggesting similar electronic environments in PYDA15 .
  • Compound 12’s exchangeable NH proton (δ 9.59) indicates hydrogen-bonding capacity, a feature absent in PYDA15 .

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